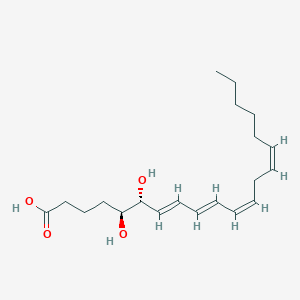

5S,6R-DiHETE

Vue d'ensemble

Description

5(S),6(R)-DiHETE is a dihydroxy polyunsaturated fatty acid and a nonenzymatic hydrolysis product of leukotriene A4 (LTA4). Mouse liver cytosolic epoxide hydrolase catalyzes the conversion of LTA4 to 5(S),6(R)-DiHETE. It is a weak LTD4 receptor agonist in guinea pig lung membranes. It induces guinea pig ileum contraction with an ED50 value of 1.3 µM.

5(S),6(R)-DiHETE is a dihydroxy polyunsaturated fatty acid and a nonenzymatic hydrolysis product of leukotriene A4 (LTA4). Mouse liver cytosolic epoxide hydrolase catalyzes the conversion of LTA4 to 5(S),6(R)-DiHETE. 5(S),6(R)-DiHETE is a weak LTD4 receptor agonist in guinea pig lung membranes. It induces guinea pig ileum contraction with an ED50 value of 1.3 µM.

Mécanisme D'action

Target of Action

5S,6R-DiHETE, also known as (5S,6S)-Dihydroxy-(7E,9E,11Z,14Z)-eicosatetraenoic acid or 5(S),6®-diHETE, primarily targets leukotriene receptors (LTD4 receptors) . These receptors play a crucial role in mediating various physiological responses, including the contraction of smooth muscles in the ileum .

Mode of Action

This compound interacts with its target, the leukotriene receptors, and can induce contraction in the isolated ileum of guinea pigs . This effect can be inhibited by LTD4 receptor antagonists, indicating that this compound acts as an agonist at these receptors .

Biochemical Pathways

It is known that this compound is a dihydroxy polyunsaturated fatty acid and a nonenzymatic hydrolysis product of leukotriene a4 (lta4) . Mouse liver cytosolic epoxide hydrolase catalyzes the conversion of LTA4 to 5(S),6®-DiHETE .

Result of Action

The primary known effect of this compound is the induction of contraction in the isolated ileum of guinea pigs . This suggests that this compound may play a role in regulating gastrointestinal motility.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of LTD4 receptor antagonists can inhibit the action of this compound Additionally, factors such as pH, temperature, and the presence of other metabolites could potentially affect the stability and efficacy of this compound

Analyse Biochimique

Biochemical Properties

5(S),6®-diHETE is recognized by leukotriene receptors, specifically LTD4 receptors . This interaction suggests that 5(S),6®-diHETE plays a role in the regulation of leukotriene-mediated responses. It can induce contractions in the guinea pig isolated ileum, an effect that can be inhibited by LTD4 receptor antagonists .

Cellular Effects

The effects of 5(S),6®-diHETE on cells are primarily mediated through its interaction with LTD4 receptors. By binding to these receptors, 5(S),6®-diHETE can influence cell function, including impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5(S),6®-diHETE involves its binding to LTD4 receptors. This binding can induce certain cellular responses, such as contractions in the guinea pig isolated ileum . This suggests that 5(S),6®-diHETE may exert its effects at the molecular level through enzyme activation or inhibition and changes in gene expression.

Dosage Effects in Animal Models

It is known that this compound can induce contractions in the guinea pig isolated ileum , suggesting that it may have dose-dependent effects in animal models.

Metabolic Pathways

5(S),6®-diHETE is a metabolite of arachidonic acid . It is involved in the leukotriene metabolic pathway, where it interacts with LTD4 receptors .

Transport and Distribution

Given its interaction with LTD4 receptors , it is likely that it is transported to sites where these receptors are present.

Subcellular Localization

Given its interaction with LTD4 receptors , it is likely that it is localized to areas of the cell where these receptors are present.

Activité Biologique

5S,6R-DiHETE (5S,6R-dihydroxyeicosatrienoic acid) is a biologically active lipid mediator derived from arachidonic acid through the lipoxygenase pathway. It plays a significant role in various physiological processes, including inflammation and immune responses. This article will delve into the biological activities of this compound, supported by research findings and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its hydroxyl groups at the 5 and 6 positions of the eicosatrienoic acid backbone. It is synthesized from leukotriene A4 (LTA4) via enzymatic conversion by lipoxygenases (LOXs). The specific enzymatic pathways involved in its formation can vary depending on the cell type and environmental conditions.

1. Inflammatory Response Modulation

This compound has been shown to exhibit anti-inflammatory properties. It can modulate the activity of various immune cells, including neutrophils and eosinophils. Research indicates that it may inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in tissues .

2. Platelet Activation

Studies have demonstrated that this compound can influence platelet aggregation. In vitro experiments revealed that this compound enhances platelet aggregation in response to collagen stimulation. This activity suggests a potential role in hemostasis and thrombosis .

3. Vascular Effects

The compound also exhibits vasodilatory effects, contributing to the regulation of blood flow and vascular tone. It may act on endothelial cells to promote relaxation and reduce vascular resistance .

Table 1: Summary of Biological Activities of this compound

Research Insights

A study conducted by researchers at the University of Michigan investigated the biosynthetic pathways leading to the generation of this compound from LTA4. The findings revealed that this compound is not only an intermediate but also an active participant in downstream signaling pathways affecting leukocyte function and vascular responses .

Another study highlighted the comparative biological activities of synthetic derivatives of diHETE, indicating that this compound possesses LTD4-like activity when produced in significant amounts, suggesting its potential role in mediating allergic responses .

Applications De Recherche Scientifique

Inflammation and Immune Response

Role in Leukotriene Metabolism:

5S,6R-DiHETE is a nonenzymatic hydrolysis product of leukotriene A4 (LTA4) and plays a significant role in modulating inflammation. Studies have shown that it can reduce the formation of pro-inflammatory leukotrienes such as LTB4 and 5-HETE in activated macrophages, indicating its potential as an anti-inflammatory agent .

Mechanism of Action:

The compound acts by interacting with leukotriene receptors, particularly the LTD4 receptor. This interaction can lead to various cellular responses, including contraction of smooth muscle tissues, as evidenced by its ability to induce contraction in isolated guinea pig ileum with an EC50 of 1.3 μM .

Neuroprotection

Potential Neuroprotective Effects:

Research has indicated that this compound may have neuroprotective properties. It has been shown to influence neuronal signaling pathways that are critical for maintaining neuronal health and function. The compound's ability to modulate inflammatory responses in the central nervous system suggests a potential application in neurodegenerative diseases where inflammation plays a key role .

Cardiovascular Health

Impact on Vascular Function:

this compound has been implicated in regulating vascular tone and endothelial function. Its role in mediating the effects of arachidonic acid derivatives on vascular smooth muscle contraction indicates that it may contribute to cardiovascular health by influencing blood flow and pressure .

Cancer Research

Influence on Tumor Microenvironment:

Emerging studies suggest that this compound may affect tumor progression and metastasis through its interactions with immune cells within the tumor microenvironment. By modulating inflammatory pathways, it could potentially alter the behavior of cancer cells and their interaction with surrounding tissues .

Therapeutic Applications

Drug Development:

Given its biological activities, this compound is being explored as a lead compound for developing new anti-inflammatory drugs. Its ability to inhibit pro-inflammatory pathways while promoting the resolution of inflammation makes it a promising candidate for treating chronic inflammatory diseases .

Comprehensive Data Table

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Inflammation | Modulates leukotriene synthesis | Reduces inflammatory responses |

| Neuroprotection | Influences neuronal signaling pathways | Protects against neurodegeneration |

| Cardiovascular Health | Regulates vascular tone | Improves endothelial function |

| Cancer Research | Alters tumor microenvironment | Potentially inhibits metastasis |

| Therapeutic Applications | Lead compound for anti-inflammatory drug development | Treats chronic inflammatory diseases |

Case Studies

- Inflammation Modulation in Macrophages:

- Neuroprotective Effects:

- Cardiovascular Studies:

Propriétés

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9-,12-11+,15-13+/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZBUUTTYHTDRR-NSEFZGNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82948-87-6 | |

| Record name | (5S,6S)-Dihydroxy-(7E,9E,11Z,14Z)-eicosatetraenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of 5S,6R-diHETE and how does it differ from Leukotriene D4 (LTD4)?

A: Both this compound and LTD4 are products of the 5-lipoxygenase pathway of arachidonic acid metabolism. While LTD4 is a potent bronchoconstrictor, primarily known for its role in asthma and inflammation, this compound exhibits a milder effect on lung parenchyma []. Interestingly, research suggests that both compounds may act via similar receptors in the lung, although these receptors appear less specific than those found in the ileum [].

Q2: Can this compound be used as a precursor for the synthesis of Lipoxin A4 (LXA4)?

A: While this compound is structurally similar to a known LXA4 precursor, research indicates that human epithelial 15-lipoxygenase-2 (h15-LOX-2), a key enzyme in LXA4 synthesis, does not readily convert this compound to LXA4 []. This suggests that the specific structural requirements for h15-LOX-2 activity are not fully met by this compound [].

Q3: How does the presence of this compound in gingival tissue relate to periodontal inflammation?

A: Research indicates a strong correlation between the subgingival microbiome composition and the levels of specific lipid mediators, including this compound, in individuals with periodontitis []. While the exact mechanisms are still under investigation, these findings suggest that this compound may play a role in modulating the inflammatory response and influencing the microbial community within the gingival sulcus [].

Q4: Can this compound activate the aryl hydrocarbon receptor (AHR)?

A: Yes, research has demonstrated that this compound, along with its 5S,6S-diHETE isomer, can directly bind to and activate the AHR in vitro []. This finding is significant as it suggests a potential link between this compound, a product of the inflammatory 5-lipoxygenase pathway, and the AHR, a receptor involved in xenobiotic metabolism and immune responses [].

Q5: Is there a difference in the capacity of airway epithelial cells from individuals with and without Cystic Fibrosis to synthesize LXA4 from this compound?

A: Research suggests that airway epithelial cells from individuals with Cystic Fibrosis demonstrate a reduced capacity to convert this compound to LXA4 compared to cells from individuals without Cystic Fibrosis []. This difference in LXA4 synthesis capacity may be linked to reduced expression of 15-LOX-2 in cells from individuals with Cystic Fibrosis, potentially contributing to the persistent inflammation observed in this disease [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.